molecular formula C22H32N4O14P2 B038996 Fodipir CAS No. 118248-91-2

Fodipir

Cat. No. B038996
CAS RN: 118248-91-2
M. Wt: 638.5 g/mol
InChI Key: SQKUFYLUXROIFM-UHFFFAOYSA-N
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Description

Fodipir is an active metabolite of mangafodipir, which is used as a diagnostic tool to enhance contrast in magnetic resonance imaging (MRI) of the liver and pancreas . It is made up of paramagnetic manganese (II) ions combined with the chelating agent fodipir (dipyridoxyl diphosphate, DPDP) .


Synthesis Analysis

Fodipir is the ligand part in the molecule mangafodipir and is a useful precursor to make mangafodipir . It is the pharmacologically active part in the structure of mangafodipir .


Molecular Structure Analysis

The molecular weight of Fodipir is 638.46 . Its chemical formula is C22H32N4O14P2 .


Chemical Reactions Analysis

Fodipir binds to copper (II) (Cu 2+) with an affinity that is more than 1000 times higher than that of Zn 2+ . Similarities between Pt 2+ and Cu 2+, with respect to coordinate binding geometry and ionic radius, suggest that Pt 2+ should bind to fodipir with high affinity .


Physical And Chemical Properties Analysis

The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Treatment of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

Fodipir (DPDP) has been found to have a high affinity for neurotoxic Pt2+, which is associated with chemotherapy-induced peripheral neuropathy (CIPN). CIPN is a common side effect of chemotherapy drugs like Oxaliplatin, and it often leads to the discontinuation of otherwise successful chemotherapy in colorectal cancer (CRC) patients .

Binding and Neutralization of Toxic Pt2+

Fodipir can bind to toxic Pt2+ and transform it into a non-toxic complex, which can then be readily excreted from the body . This property of Fodipir could potentially be used to mitigate the toxic effects of Pt2+ in various medical and environmental contexts.

Potential Use in Oxaliplatin-Associated CIPN

Oxaliplatin typically causes acute neuropathic problems, which may, in a dose-dependent manner, develop into a chronic form of CIPN. Fodipir’s ability to bind and neutralize Pt2+ suggests that it could be an effective drug in chronic Pt2±associated CIPN .

Competition with Other Ions

Fodipir has the ability to outcompete Mn2+/Ca2+/Zn2+ for binding to DPDP or its dephosphorylated metabolite PLED (diPyridoxyL EthylDiamine) . This property could be exploited in various biochemical applications where selective binding of ions is required.

Use in Electron Paramagnetic Resonance Studies

Fodipir has been used in electron paramagnetic resonance guided competition experiments . Its unique properties make it a valuable tool in these types of studies, which are used to investigate the electronic structures of materials and biological systems.

Potential Role in Oxidative Stress Reduction

Fodipir, after being metabolized into cell-permeable Manganese(II) Pyridoxyl EthylDiamine (MnPLED), presumably attacks cellular oxidative and nitrosative stress at three levels . This suggests that Fodipir could potentially be used in treatments aimed at reducing oxidative stress in cells.

Mechanism of Action

Target of Action

Fodipir, also known as dipyridoxyl diphosphate (DPDP), is a chelating agent that is part of the contrast agent Mangafodipir . The primary targets of Fodipir are the hepatocytes in the liver . These cells play a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .

Mode of Action

Upon intravenous administration, the chelate in Mangafodipir dissociates slowly into manganese and the organic ligand Fodipir . The manganese is then taken up by the hepatocytes with high affinity and selectivity . This interaction results in the enhancement of the contrast in magnetic resonance imaging (MRI) of the liver and pancreas .

Biochemical Pathways

Fodipir and its dephosphorylated derivative, dipyridoxyl ethyldiamine (MnPLED), are involved in Mangafodipir-mediated cytoprotection against 7β-Hydroxycholesterol-induced cell death . They protect against cellular reactive oxygen species (ROS) production, apoptosis, and lysosomal membrane permeabilization (LMP) . This suggests that Fodipir plays a role in the oxidative stress pathway and apoptosis pathway .

Pharmacokinetics

The pharmacokinetics of Fodipir involve its distribution to the extracellular fluid and later elimination via urine . The ligand Fodipir is distributed to the extracellular fluid and later eliminated via urine . The elimination half-life of Fodipir (DPDP) is approximately 50 minutes .

Result of Action

The result of Fodipir’s action is the enhancement of the contrast in MRI scans of the liver and pancreas . This enhanced contrast improves the visualization and detection of lesions in the liver formed from metastatic disease or hepatocellular carcinomas .

Action Environment

The action of Fodipir can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as Pt2+, can affect the binding of Fodipir . In a study, it was found that Pt2+ could outcompete Mn2+/Ca2+/Zn2+ for binding to Fodipir, transforming toxic Pt2+ into a non-toxic complex that can be readily excreted from the body . This suggests that the presence of certain ions in the body can influence the action, efficacy, and stability of Fodipir .

Safety and Hazards

Fodipir has some contraindications including hypersensitivity to the active substance or to any of the excipients, pregnancy and lactation, phaeochromocytoma, severely reduced liver function, and severely reduced renal function . It is also recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future direction of Fodipir could involve further exploration of its binding affinity with different ions and its potential applications in medical imaging and treatment . The cytoprotective effect of mangafodipir, which includes fodipir, justifies its potential use as a cytoprotective adjuvant .

properties

IUPAC Name

2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKUFYLUXROIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043960
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fodipir

CAS RN

118248-91-2
Record name Fodipir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fodipir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FODIPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does fodipir contribute to the cytoprotective effects of mangafodipir against cell death induced by 7β-hydroxycholesterol (7β-OH)?

A1: Research suggests that fodipir plays a crucial role in the cytoprotective action of mangafodipir (MnDPDP) against 7β-OH-induced cell death. [, ] Specifically, both fodipir (Dp-dp) and its dephosphorylated derivative, dipyridoxyl ethyldiamine (PLED), demonstrated protective effects against 7β-OH-induced cytotoxicity in U937 cells. [, ] This protection stems from the ability of both fodipir and PLED to reduce cellular reactive oxygen species (ROS) and stabilize lysosomal membranes, thereby preventing lysosomal membrane permeabilization (LMP), a key event in 7β-OH-induced cell death. [, ] These findings suggest that the dephosphorylation of fodipir does not hinder its pharmacological action. []

Q2: Can you explain the mechanism behind the potential increase in chemotherapy-induced peripheral neuropathy (CIPN) observed with calmangafodipir [Ca4Mn(DPDP)5] in recent clinical trials, despite its initial promise as a neuroprotective agent?

A2: While early studies suggested a protective effect of MnDPDP against CIPN, recent clinical trials using calmangafodipir, a more stable analog, unexpectedly showed an increase in CIPN incidence. [] This discrepancy might be attributed to the complex redox interactions between platinum-based chemotherapeutics, like oxaliplatin, and the manganese within calmangafodipir. [] It's proposed that platinum (Pt2+) from oxaliplatin oxidizes manganese (Mn2+) in calmangafodipir and endogenous sources, potentially leading to the formation of Mn3+ and subsequently Mn4+ through peroxynitrite oxidation. [] This Mn4+ could then drive detrimental nitration of tyrosine residues in crucial enzymes like MnSOD and cytochrome c, disrupting their function and contributing to CIPN. []

Q3: What evidence suggests that fodipir (DPDP) itself, rather than the manganese component, might be responsible for the previously observed protective effects of MnDPDP against oxaliplatin-induced CIPN?

A3: Recent research using electron paramagnetic resonance (EPR) spectroscopy has indicated that fodipir (DPDP) possesses a high affinity for binding neurotoxic Pt2+, even greater than that of Mn2+ or endogenous Zn2+. [] This finding implies that the protective effect of MnDPDP against CIPN might be primarily driven by the chelation and elimination of Pt2+ by the fodipir component, rather than its manganese-dependent superoxide dismutase (SOD) mimetic activity. [] This suggests that the Mn2+ might not be essential for mitigating oxaliplatin-associated CIPN, and the DPDP moiety alone might hold therapeutic potential. []

Q4: How does calmangafodipir differ from mangafodipir in terms of its pharmacokinetic properties and potential for manganese-related toxicity?

A4: Calmangafodipir [Ca4Mn(DPDP)5] is designed to be more stable than mangafodipir (MnDPDP) by replacing 80% of the manganese with calcium. [] This substitution significantly impacts its pharmacokinetics. While mangafodipir readily releases Mn2+ in vivo, leading to slow biliary excretion and potential manganese accumulation in organs like the brain, calmangafodipir demonstrates enhanced stability and predominantly undergoes renal excretion. [] This results in a superior therapeutic index for calmangafodipir, with reduced risk of manganese-related neurotoxicity. []

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